3-Fluoro-4-(N-morpholino)phenol
Overview
Description
3-Fluoro-4-(N-morpholino)phenol is an organic compound characterized by the presence of a fluorine atom, a morpholine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(N-morpholino)phenol typically involves the reaction of 3,4-difluoronitrobenzene with morpholine. The process includes the following steps:
Condensation Reaction: 3,4-difluoronitrobenzene is reacted with morpholine under controlled conditions to form 3-fluoro-4-(N-morpholino)nitrobenzene.
Reduction: The nitro group is reduced to an amine group using a suitable reducing agent such as iron powder in the presence of ammonium chloride.
Hydrolysis: The resulting amine is hydrolyzed to yield this compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(N-morpholino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the morpholine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts such as palladium on carbon or copper iodide
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of various substituted phenol derivatives
Scientific Research Applications
3-Fluoro-4-(N-morpholino)phenol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections.
Material Science: The compound is explored for its potential in creating advanced materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(N-morpholino)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the morpholine ring can enhance binding affinity through hydrophobic interactions. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
3-Fluoro-4-morpholinoaniline: An intermediate in the synthesis of linezolid, an antibiotic.
3-Fluoro-2-(N-morpholino)phenol: A structural isomer with different reactivity and applications
Uniqueness: 3-Fluoro-4-(N-morpholino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom, morpholine ring, and phenol group makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-fluoro-4-morpholin-4-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-9-7-8(13)1-2-10(9)12-3-5-14-6-4-12/h1-2,7,13H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDJCLPMYXDTSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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